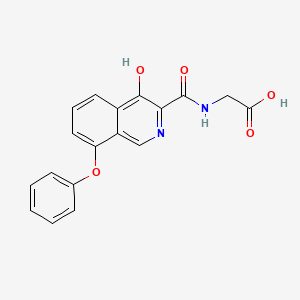
N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of isoquinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring. This compound has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Hydroxylation and Phenoxylation:
Carboxamidation: The carboxamido group is introduced through an amide coupling reaction, often using reagents like carbodiimides.
Acetic Acid Addition: The final step involves the addition of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves its interaction with molecular targets such as hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By inhibiting this enzyme, the compound stabilizes hypoxia-inducible factor (HIF), leading to the upregulation of erythropoietin (Epo) expression . This mechanism is particularly useful in treating anemia by promoting red blood cell production.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetic acid: Another HIF-PH inhibitor with a similar structure.
2-(1-Chloro-4-hydroxyisoquinoline-3-carboxamido)acetic acid: A related compound with different substituents that also acts as a HIF-PH inhibitor.
Uniqueness
2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit HIF-PH and stabilize HIF makes it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
916171-76-1 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-[(4-hydroxy-8-phenoxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C18H14N2O5/c21-15(22)10-20-18(24)16-17(23)12-7-4-8-14(13(12)9-19-16)25-11-5-2-1-3-6-11/h1-9,23H,10H2,(H,20,24)(H,21,22) |
InChI Key |
OMNXRJYJVARFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C(C(=NC=C32)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




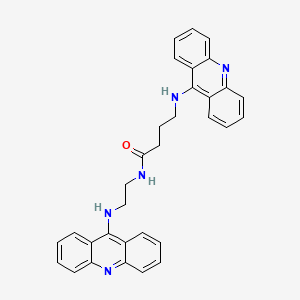


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
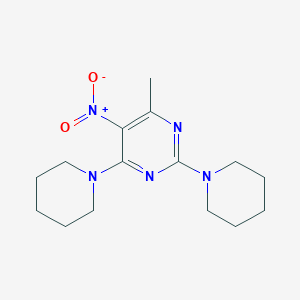
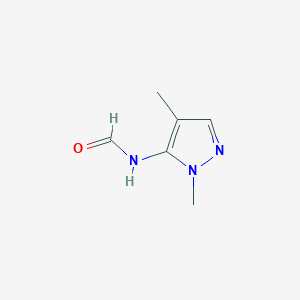


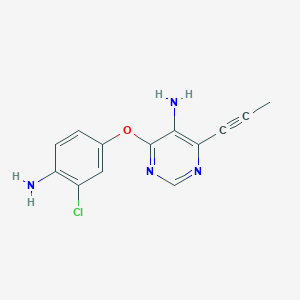
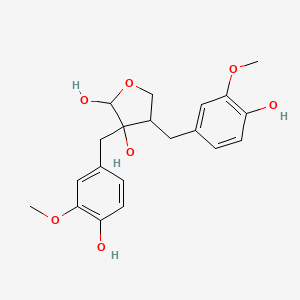
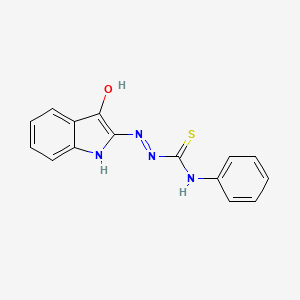
![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
